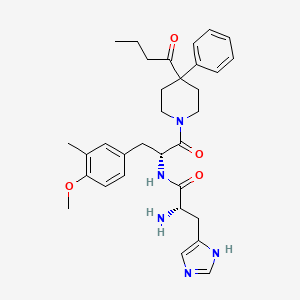
(S)-2-Amino-N-((R)-1-(4-butyryl-4-phenylpiperidin-1-yl)-3-(4-methoxy-3-methylphenyl)-1-oxopropan-2-yl)-3-(1H-imidazol-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-N-(®-1-(4-butyryl-4-phenylpiperidin-1-yl)-3-(4-methoxy-3-methylphenyl)-1-oxopropan-2-yl)-3-(1H-imidazol-4-yl)propanamide is a complex organic compound that features a variety of functional groups, including an amino group, an imidazole ring, and a piperidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(®-1-(4-butyryl-4-phenylpiperidin-1-yl)-3-(4-methoxy-3-methylphenyl)-1-oxopropan-2-yl)-3-(1H-imidazol-4-yl)propanamide likely involves multiple steps, including the formation of the piperidine ring, the introduction of the butyryl and phenyl groups, and the coupling of the imidazole ring. Typical reaction conditions might include the use of protecting groups, catalysts, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions could target the carbonyl groups.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Conditions for substitution reactions often involve strong acids or bases, depending on the nature of the substituent.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, the compound might be investigated for its potential as a pharmaceutical agent, given its structural similarity to known bioactive molecules.
Medicine
In medicine, it could be explored for its therapeutic potential, particularly in the treatment of neurological disorders or as an analgesic.
Industry
Industrially, the compound might find applications in the synthesis of advanced materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. It might interact with receptors or enzymes, modulating their activity through binding interactions. The molecular targets could include neurotransmitter receptors or ion channels, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-N-(®-1-(4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl)-3-(1H-imidazol-4-yl)propanamide
- (S)-2-Amino-N-(®-1-(4-butyryl-4-phenylpiperidin-1-yl)-3-(4-methylphenyl)-1-oxopropan-2-yl)-3-(1H-imidazol-4-yl)propanamide
Uniqueness
The uniqueness of (S)-2-Amino-N-(®-1-(4-butyryl-4-phenylpiperidin-1-yl)-3-(4-methoxy-3-methylphenyl)-1-oxopropan-2-yl)-3-(1H-imidazol-4-yl)propanamide lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C32H41N5O4 |
|---|---|
Molecular Weight |
559.7 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxy-3-methylphenyl)-1-oxopropan-2-yl]-3-(1H-imidazol-5-yl)propanamide |
InChI |
InChI=1S/C32H41N5O4/c1-4-8-29(38)32(24-9-6-5-7-10-24)13-15-37(16-14-32)31(40)27(18-23-11-12-28(41-3)22(2)17-23)36-30(39)26(33)19-25-20-34-21-35-25/h5-7,9-12,17,20-21,26-27H,4,8,13-16,18-19,33H2,1-3H3,(H,34,35)(H,36,39)/t26-,27+/m0/s1 |
InChI Key |
SPHDWBPXAMFBHY-RRPNLBNLSA-N |
Isomeric SMILES |
CCCC(=O)C1(CCN(CC1)C(=O)[C@@H](CC2=CC(=C(C=C2)OC)C)NC(=O)[C@H](CC3=CN=CN3)N)C4=CC=CC=C4 |
Canonical SMILES |
CCCC(=O)C1(CCN(CC1)C(=O)C(CC2=CC(=C(C=C2)OC)C)NC(=O)C(CC3=CN=CN3)N)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine](/img/structure/B11773883.png)
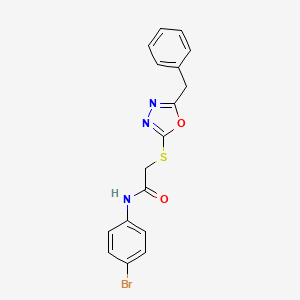
![Ethyl 3-((2-nitrophenyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11773899.png)
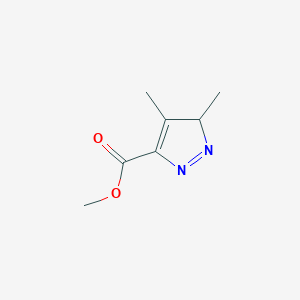
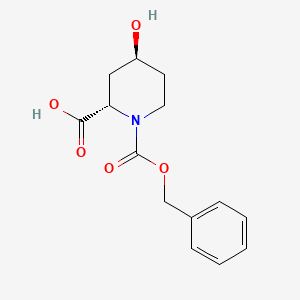
![3-amino-N-(2,3-dichlorophenyl)-6-(4-methoxyphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11773921.png)
![2-Methyl-5-phenyl-1H-benzo[d]imidazole](/img/structure/B11773943.png)
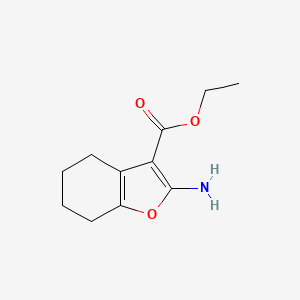
![4-Chloro-2-(4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B11773948.png)
![4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)thiomorpholine](/img/structure/B11773950.png)
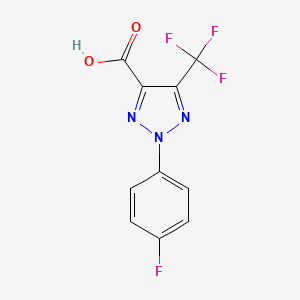
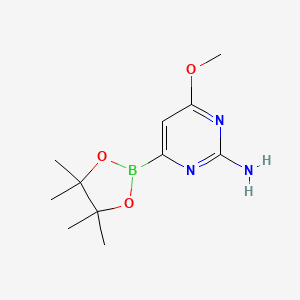
![[1,2,4]Triazolo[1,5-a]pyrazine-2-carbonitrile](/img/structure/B11773958.png)
